N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings, and a thiophene sulfonamide moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate benzene derivative and an oxazepine precursor under acidic or basic conditions.
Introduction of the Thiophene Sulfonamide Moiety: This step involves the sulfonation of a thiophene derivative followed by the coupling of the sulfonated thiophene with the benzoxazepine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is unique due to its specific combination of a benzoxazepine core and a thiophene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound belonging to the oxazepine class. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique benzoxazepine structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its chemical complexity and potential reactivity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H22N2O3S |
Molecular Weight | 342.44 g/mol |
CAS Number | 921791-39-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of metalloenzymes such as carbonic anhydrase (CA) isoforms. In vitro studies indicated that it effectively inhibits hCA II and hCA IX isoforms with Ki values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX .
- Antiproliferative Activity : Research has demonstrated its efficacy against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The compound induced apoptosis in MCF-7 cells by enhancing the expression of pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins like Bcl-2 .
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
Anticancer Activity
A study focused on the antiproliferative effects against MCF-7 and Caco-2 cell lines found that the compound exhibited significant cytotoxicity with IC50 values indicating strong activity against these cancer types .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was administered to MCF-7 cells. The study reported a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells correlating with elevated levels of active caspases .
Case Study 2: Antimicrobial Assessment
A series of experiments evaluated the antimicrobial efficacy against common pathogens. The compound was tested using the broth microdilution method against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial activity comparable to standard antibiotics .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-12-6-8-15(24-12)25(21,22)19-11-5-7-14-13(9-11)18-16(20)17(2,3)10-23-14/h5-9,19H,4,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYXVZQSEUCBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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